molecular formula C20H32N2O4 B2369652 tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate CAS No. 1630205-15-0

tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate

Cat. No.: B2369652
CAS No.: 1630205-15-0
M. Wt: 364.486
InChI Key: LQLBLPJQDHZKSA-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate is a carbamate-protected aniline derivative featuring dual tert-butyl substituents. The compound’s structure includes a tert-butyl group at the phenyl ring’s 5-position and a tert-butoxy carbonyl (Boc) group at the 3-amino position. This combination of bulky substituents confers high steric hindrance and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis, particularly for protecting amine groups during multi-step reactions .

Properties

IUPAC Name

tert-butyl N-[3-tert-butyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4/c1-18(2,3)13-10-14(21-16(23)25-19(4,5)6)12-15(11-13)22-17(24)26-20(7,8)9/h10-12H,1-9H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLBLPJQDHZKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile at ambient temperature. The Boc group is introduced to the amine under basic conditions, forming the desired carbamate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is widely used in peptide synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .

Biology and Medicine: In biological research, it is used to protect amino groups in biomolecules, facilitating the study of complex biochemical pathways. In medicinal chemistry, it is employed in the synthesis of pharmaceuticals to protect reactive amine groups during multi-step synthesis .

Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates for various applications, including agrochemicals and polymers .

Mechanism of Action

The mechanism by which tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate exerts its effects involves the stabilization of the amine group through the formation of a carbamate. The Boc group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the Boc group is removed, typically under acidic conditions, to release the free amine .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Rings Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
Target Compound : tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate Phenyl ring with 5-tert-butyl and 3-Boc-amino ~C₁₉H₂₉N₂O₃ ~333.45 Amine protection; drug intermediates
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate Phenyl ring with 5-methyl, Boc-protected amine C₁₃H₂₀N₂O₂ 236.31 Pharmaceuticals, agrochemicals
tert-Butyl N-(3-amino-1-bicyclo[1.1.1]pentanyl)carbamate Bicyclo[1.1.1]pentane core C₁₀H₁₈N₂O₂ 198.26 Rigid scaffolds for drug design
tert-Butyl N-[[3-amino-5-(trifluoromethyl)phenyl]methyl]carbamate Phenyl ring with 5-CF₃, Boc-protected amine C₁₃H₁₇F₃N₂O₂ 296.28 Enhanced metabolic stability
tert-Butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate Azetidine ring with bromine substituents C₁₀H₁₇Br₂NO₂ 357.06 Cross-coupling reactions
tert-Butyl N-[cis-2-hydroxycyclopentyl]carbamate Cyclopentane ring with hydroxyl C₁₀H₁₉NO₃ 201.27 Polar intermediates for solubility

Biological Activity

tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate , commonly referred to as Boc-phenyl carbamate, is an important compound in organic synthesis, particularly known for its role as a protecting group for amines. This compound features a tert-butoxycarbonyl (Boc) group that is valued for its stability and ease of removal under mild conditions, making it highly useful in complex synthetic pathways.

Chemical Structure and Properties

  • Chemical Formula : C16H25N2O4
  • Molecular Weight : 307.39 g/mol
  • CAS Number : 1630205-15-0

The structure includes a phenyl ring substituted with a tert-butyl group and a Boc group, which provides steric hindrance that protects the amine functionality from unwanted reactions during synthetic processes.

The biological activity of this compound is primarily linked to its role as a protective agent in the synthesis of biologically active compounds. The Boc group stabilizes the amine, preventing it from participating in side reactions. Upon deprotection, the free amine can engage in further reactions, leading to the formation of biologically relevant molecules.

Applications in Drug Development

  • Antimicrobial Activity : The compound has been investigated for its potential in enhancing the efficacy of antibiotics. In studies, derivatives of Boc-protected compounds have shown increased potency against various bacterial strains by acting as antibiotic potentiators .
  • Antiparasitic Effects : Research indicates that compounds similar to this compound exhibit inhibitory effects on parasitic growth, particularly in Plasmodium falciparum, the causative agent of malaria. These compounds were effective at low micromolar concentrations .

Case Study 1: Antibiotic Potentiation

A study demonstrated that certain acyl derivatives of compounds related to this compound significantly reduced the minimum inhibitory concentration (MIC) of clarithromycin against E. coli. The most potent derivative showed a 128-fold increase in effectiveness compared to controls .

Case Study 2: Antiparasitic Activity

In vitro assays evaluating the activity of Boc-protected compounds against P. falciparum revealed IC50 values ranging from 2.0 to 3.4 µM for several derivatives, indicating strong selectivity and low cytotoxicity towards human cells at concentrations up to 100 µM .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-Butyl (3-aminopropyl)(4-((tert-butoxycarbonyl)amino)butyl)carbamateStructureModerate antimicrobial activity
tert-Butyl N-(benzyloxy)carbamateStructureLow cytotoxicity; potential use in drug formulations
tert-Butyl (3-hydroxypropyl)carbamateStructureLimited biological activity reported

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate?

The compound is typically synthesized via carbamate formation using tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) with an appropriately substituted aromatic amine. For example, the primary amine group on the phenyl ring reacts with Boc-protecting agents in the presence of a base like triethylamine. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used under anhydrous conditions, with reaction temperatures ranging from 0°C to room temperature .

Q. How is the compound characterized for purity and structural confirmation?

Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and Boc group integrity.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight.
  • Infrared (IR) Spectroscopy : To detect carbamate C=O stretches (~1690–1740 cm⁻¹).
  • HPLC/GC : For purity assessment, especially when isolating intermediates .

Q. What are the known stability concerns for this compound under laboratory conditions?

The Boc group is hydrolytically sensitive, particularly under acidic or strongly basic conditions. Storage recommendations include:

  • Temperature : –20°C in airtight containers.
  • Solubility : Use inert solvents like DCM or DMF to prevent premature deprotection. Avoid prolonged exposure to moisture or light, which may degrade the carbamate linkage .

Q. What biological activities have been reported for structurally similar carbamates?

Analogous compounds exhibit potential in medicinal chemistry, such as enzyme inhibition (e.g., kinase or protease targets) and anticancer activity. The tert-butyl and aryl groups may enhance lipophilicity, influencing cellular uptake .

Advanced Research Questions

Q. How can conflicting literature data on synthesis yields be resolved?

Yield discrepancies often arise from variations in reaction conditions (e.g., solvent purity, base strength). Systematic optimization using Design of Experiments (DoE) can identify critical factors. For example, replacing triethylamine with DMAP may improve carbamate coupling efficiency .

Q. What strategies mitigate side reactions during multi-step synthesis (e.g., premature Boc deprotection)?

  • Use orthogonal protecting groups (e.g., Fmoc for amines) in tandem with Boc.
  • Employ mild acidic conditions (e.g., dilute TFA in DCM) for selective deprotection.
  • Monitor reactions in real-time via TLC or LC-MS to detect intermediates .

Q. How can computational methods predict the compound’s reactivity or biological targets?

  • Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
  • DFT Calculations : Analyze electronic effects of substituents on carbamate stability.
  • QSAR Models : Corrogate substituent effects (e.g., tert-butyl vs. trifluoromethyl) with bioactivity data .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Chiral Resolution : Use chiral HPLC or enzymatic methods for racemic mixtures.
  • Asymmetric Synthesis : Catalytic methods (e.g., organocatalysts) to control stereochemistry at the aryl or carbamate moiety.
  • Process Analytical Technology (PAT) : In-line monitoring to detect chiral drift during large-scale reactions .

Q. How does the compound’s logP and solubility profile influence its use in biological assays?

The high logP (due to tert-butyl groups) may necessitate formulation with surfactants (e.g., Tween-80) or co-solvents (DMSO) for in vitro studies. Solubility limitations in aqueous buffers can be addressed via prodrug strategies (e.g., phosphate esters) .

Data-Driven Insights

Q. Comparative Reactivity of Carbamate Analogs (Example Table)

CompoundKey SubstituentsReactivity NotesReference
tert-Butyl (2-chloro-5-(trifluoromethyl)phenyl)carbamateCl, CF₃Enhanced electrophilicity for SNAr reactions
tert-Butyl (5-hydroxy-2-nitrophenyl)carbamateOH, NO₂Nitro group facilitates reduction to amines
tert-Butyl N-(3-thienyl)carbamateThienylConjugated system alters π-π stacking

Methodological Challenges and Solutions

Q. Handling Air-Sensitive Intermediates

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Purge solvents with inert gases (N₂/Ar) to prevent Boc group hydrolysis .

Q. Resolving Spectral Overlaps in NMR

  • Apply 2D NMR (e.g., HSQC, HMBC) to distinguish overlapping aryl and carbamate signals.
  • Use deuterated solvents (e.g., DMSO-d₆) to enhance resolution .

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